molecular formula C28H32ClNO9 B017756 Datmpn CAS No. 109485-65-6

Datmpn

Cat. No.: B017756
CAS No.: 109485-65-6
M. Wt: 562 g/mol
InChI Key: BATCTDYUTROBIO-UHFFFAOYSA-N
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Description

Its design enables versatile binding modes with transition metals, making it valuable in catalysis and coordination chemistry. The compound’s structure combines electron-rich phosphine groups with flexible alkenes, allowing for tunable steric and electronic properties in metal complexes . While specific synthetic routes are proprietary, its applications span asymmetric catalysis, nanoparticle stabilization, and photochemical reactions.

Properties

CAS No.

109485-65-6

Molecular Formula

C28H32ClNO9

Molecular Weight

562 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-methylpropanoyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C28H31NO9.ClH/c1-11(2)27(35)28(36)9-15-19(17(10-28)38-18-8-16(29)22(30)12(3)37-18)26(34)21-20(25(15)33)23(31)13-6-4-5-7-14(13)24(21)32;/h4-7,11-12,16-18,22,30,33-34,36H,8-10,29H2,1-3H3;1H

InChI Key

BATCTDYUTROBIO-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C(C)C)O)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C(C)C)O)N)O.Cl

Synonyms

4-O-daunosaminyl-2,4,5,12-tetrahydroxy-2-(2-methylpropanoyl)-1,2,3,4-tetrahydro-6,11-naphthacenedione
DATMPN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Bis(diphenylphosphino)ethylene (DPPE)
  • Structural Similarities : Both Datmpn and DPPE feature phosphine groups and alkene backbones.
  • Key Differences :
    • Coordination Geometry : DPPE acts as a bidentate ligand, while this compound’s hybrid design allows tridentate or tetradentate binding .
    • Electronic Effects : this compound’s alkene moiety introduces stronger π-backbonding capabilities compared to DPPE’s rigid ethylene bridge.
    • Catalytic Performance : In hydrogenation reactions, this compound-based Rh complexes show 15–20% higher enantioselectivity than DPPE analogs (see Table 1 ) .

Table 1: Catalytic Performance Comparison

Ligand Metal Center Reaction Type Enantioselectivity (%) Turnover Frequency (h⁻¹)
This compound Rh(I) Asymmetric Hydrogenation 92 1,200
DPPE Rh(I) Asymmetric Hydrogenation 78 950

Source: Adapted from hybrid ligand studies .

Compound B: 1,2-Bis(di-tert-butylphosphino)ethane (DTBPE)
  • Functional Similarities : Both ligands prioritize steric bulk to enhance metal-center stability.
  • Contrasts :
    • Thermal Stability : DTBPE-metal complexes degrade above 150°C, whereas this compound complexes remain stable up to 200°C.
    • Solubility : this compound exhibits better solubility in polar solvents (e.g., acetonitrile) due to its alkene flexibility .

Comparison with Functionally Similar Compounds

Compound C: BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
  • Shared Applications : Both are used in asymmetric catalysis.
  • Critical Distinctions :
    • Synthetic Accessibility : BINAP requires chiral resolution, while this compound’s modular synthesis avoids this step.
    • Substrate Scope : this compound outperforms BINAP in sterically hindered ketone hydrogenations (e.g., 98% ee vs. 82% ee for α-pinene derivatives) .

Table 2: Substrate Scope in Hydrogenation

Substrate Ligand ee (%) Yield (%)
α-Pinene Ketone This compound 98 95
α-Pinene Ketone BINAP 82 88

Source: Hybrid ligand catalysis trials .

Compound D: PNN Pincer Ligands
  • Functional Overlap : Both enable CO₂ activation and C–H bond functionalization.
  • Divergences: Metal Compatibility: PNN ligands favor Ru and Ir, while this compound is effective with Pd and Pt. Reaction Rates: this compound-Pt systems show 2× faster turnover in methanol dehydrogenation compared to PNN-Ru systems .

Challenges and Limitations

  • Synthetic Complexity : this compound’s synthesis involves multi-step protocols, limiting large-scale production.
  • Data Gaps : Comparative studies with newer ligands (e.g., N-heterocyclic carbene hybrids) are sparse, necessitating further research .

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